DL-Histidine
Overview
Description
DL-Histidine is a racemic mixture of the D- and L- forms of histidine, an essential amino acid with the molecular formula C₆H₉N₃O₂. Histidine plays a crucial role in the biosynthesis of proteins and is involved in various metabolic processes. It is a precursor to histamine, a vital compound in immune responses, gastric acid secretion, and neurotransmission.
Mechanism of Action
Target of Action
DL-Histidine, a racemic mixture of D- and L-histidine , is an essential amino acid that plays a crucial role in various biological processes. It primarily targets proteins and enzymes involved in metabolic pathways, immune responses, and cellular functions .
Mode of Action
This compound interacts with its targets through various mechanisms. It can act as a proton buffer, metal ion chelator, and a scavenger of reactive oxygen and nitrogen species . It also plays a role in erythropoiesis and the histaminergic system . The imidazole side chain in histidine can participate in cation-π interactions, π-π stacking interactions, hydrogen-π interactions, and coordinate interactions with metallic cations .
Biochemical Pathways
Histidine is involved in several biochemical pathways. It can be metabolized to the amino acid glutamate through a series of intermediate molecules in a pathway that requires the enzyme histidine ammonia lyase (HAL) . Histidine is also a precursor to histamine, a vital inflammatory agent in immune responses . Moreover, histidine-producing microorganisms can synthesize this amino acid using a common biosynthetic pathway, which consists of ten biochemical steps .
Pharmacokinetics
The pharmacokinetics of this compound are complex and can be influenced by various factors. It has been used for investigating pharmacokinetics and enzymic reaction mechanisms in vivo . .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It can influence ion absorption , provide neuroprotection , and potentially increase the sensitivity of cancer cells to certain treatments . In addition, it can induce growth retardation and metabolic dysfunction when supplemented in excess .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the pH condition can affect its protonation forms and thus its interaction properties . Moreover, dietary factors can also impact its effectiveness. For example, a diet rich in histidine can increase the effectiveness of certain treatments and lower toxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions: DL-Histidine can be synthesized through several methods, including chemical synthesis and microbial fermentation. One common chemical synthesis involves the Strecker synthesis, where an aldehyde reacts with ammonia and hydrogen cyanide to form an aminonitrile, which is then hydrolyzed to produce histidine.
Industrial Production Methods: In industrial settings, this compound is often produced via microbial fermentation using genetically modified strains of Escherichia coli. These strains are engineered to overproduce histidine by eliminating feedback inhibition mechanisms and optimizing metabolic pathways .
Chemical Reactions Analysis
Types of Reactions: DL-Histidine undergoes various chemical reactions, including:
Oxidation: Histidine can be oxidized to form urocanic acid, which is involved in skin immune responses.
Reduction: Histidine can be reduced to form histamine, a compound involved in allergic reactions and neurotransmission.
Substitution: Histidine can participate in substitution reactions, particularly in the formation of metal complexes due to its imidazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Enzymatic decarboxylation using histidine decarboxylase.
Substitution: Metal ions such as copper or zinc, which form complexes with the imidazole ring.
Major Products:
Urocanic acid: from oxidation.
Histamine: from reduction.
Metal-histidine complexes: from substitution reactions.
Scientific Research Applications
DL-Histidine has a wide range of applications in scientific research:
Comparison with Similar Compounds
L-Histidine: The L-isomer of histidine, which is biologically active and involved in protein synthesis.
D-Histidine: The D-isomer, which is less common and not typically found in proteins.
Histamine: A decarboxylated form of histidine involved in immune responses and neurotransmission.
Uniqueness of DL-Histidine: this compound is unique due to its racemic nature, containing both D- and L- forms. This makes it useful in studies requiring non-specific chirality and in applications where both isomers are needed for specific interactions or reactions.
Properties
IUPAC Name |
(2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c7-5(6(10)11)1-4-2-8-3-9-4/h2-3,5H,1,7H2,(H,8,9)(H,10,11)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDVDQJCIGZPNO-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
Record name | histidine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Histidine | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26062-48-6 | |
Record name | L-Histidine homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26062-48-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID9023126 | |
Record name | L-Histidine | |
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URL | https://comptox.epa.gov/dashboard/DTXSID9023126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Powder; [Sigma-Aldrich MSDS], Solid, White crystals or crystalline powder; odourless | |
Record name | Histidine | |
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Record name | L-Histidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000177 | |
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Record name | L-Histidine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1421/ | |
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Solubility |
Fairly sol in water; insol in alcohol and ether; decomp 251-252 °C; specific optical rotation (c= 2 in 3 moles of HCl): +8.0 deg at 26 °C/D /Monohydrochloride/, SOL IN WATER; DECOMP AT 245 °C (ALSO REPORTED AS 196 °C); SPECIFIC OPTICAL ROTATION (C= 2) +47.6 DEG AT 20 °C/D /L-HISTIDINE DIHYDROCHLORIDE/, Insol in common neutral solvents except water, Insoluble in ethyl ether, acetone; slightly soluble in ethanol, In water, 4.56X10+4 mg/l @ 25 °C, 45.6 mg/mL, Soluble in water; Insoluble in ether, Slightly soluble (in ethanol) | |
Record name | Histidine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00117 | |
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Record name | (L)-HISTIDINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1810 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | L-Histidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000177 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | L-Histidine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1421/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Pressure |
0.00000001 [mmHg] | |
Record name | Histidine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Mechanism of Action |
Since the actions of supplemental L-histidine are unclear, any postulated mechanism is entirely speculative. However, some facts are known about L-histidine and some of its metabolites, such as histamine and trans-urocanic acid, which suggest that supplemental L-histidine may one day be shown to have immunomodulatory and/or antioxidant activities. Low free histidine has been found in the serum of some rheumatoid arthritis patients. Serum concentrations of other amino acids have been found to be normal in these patients. L-histidine is an excellent chelating agent for such metals as copper, iron and zinc. Copper and iron participate in a reaction (Fenton reaction) that generates potent reactive oxygen species that could be destructive to tissues, including joints. L-histidine is the obligate precursor of histamine, which is produced via the decarboxylation of the amino acid. In experimental animals, tissue histamine levels increase as the amount of dietary L-histidine increases. It is likely that this would be the case in humans as well. Histamine is known to possess immunomodulatory and antioxidant activity. Suppressor T cells have H2 receptors, and histamine activates them. Promotion of suppressor T cell activity could be beneficial in rheumatoid arthritis. Further, histamine has been shown to down-regulate the production of reactive oxygen species in phagocytic cells, such as monocytes, by binding to the H2 receptors on these cells. Decreased reactive oxygen species production by phagocytes could play antioxidant, anti-inflammatory and immunomodulatory roles in such diseases as rheumatoid arthritis. This latter mechanism is the rationale for the use of histamine itself in several clinical trials studying histamine for the treatment of certain types of cancer and viral diseases. In these trials, down-regulation by histamine of reactive oxygen species formation appears to inhibit the suppression of natural killer (NK) cells and cytotoxic T lymphocytes, allowing these cells to be more effective in attacking cancer cells and virally infected cells. | |
Record name | Histidine | |
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URL | https://www.drugbank.ca/drugs/DB00117 | |
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Color/Form |
Needles or plates, COLORLESS | |
CAS No. |
71-00-1 | |
Record name | L-Histidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71-00-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Histidine [USAN:INN] | |
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Record name | Histidine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00117 | |
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Record name | L-Histidine | |
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Record name | L-Histidine | |
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Record name | Histidine | |
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Record name | HISTIDINE | |
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Record name | (L)-HISTIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1810 | |
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Record name | L-Histidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000177 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
287 °C (decomp), MP: 80 °C; anhydrous, mp: 140 °C /monohydrate/, 287 °C | |
Record name | Histidine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00117 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | (L)-HISTIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1810 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | L-Histidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000177 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of DL-Histidine?
A1: this compound has the molecular formula C6H9N3O2 and a molecular weight of 155.15 g/mol. []
Q2: Is there spectroscopic data available for this compound?
A2: Yes, research has explored the terahertz absorption spectra of this compound, revealing distinct peaks compared to its enantiomer, L-Histidine. These differences are attributed to variations in intermolecular interactions. [] Further studies utilized infrared (IR) spectroscopy and density functional theory (DFT) calculations to investigate the vibrational characteristics and electronic properties of this compound in both solid and aqueous phases. []
Q3: How does the chirality of histidine affect its interaction with other molecules?
A3: Research shows that chirality plays a significant role in the interactions of histidine with other molecules. For instance, studies on copper(II)-histidine complexes in frozen solutions using electron-nuclear double resonance (ENDOR) spectroscopy revealed that the hyperfine coupling of Hα can serve as a signature for histamine coordination where both the amino and imino nitrogens of the same molecule bind to copper(II). [] Furthermore, studies on the interaction of platinum and tungsten ferrocyanides with this compound, DL-Threonine, and DL-Valine showed that the adsorption behavior varied depending on the amino acid and pH, highlighting the influence of chirality on these interactions. []
Q4: Are there any structural differences between L-Histidine and this compound crystals?
A4: Yes, the crystal structures of L-Histidine and this compound differ. In this compound crystals, the molecules are nearly fully extended but adopt a different conformation compared to the chemically identical L-Histidine molecules in their respective crystal lattices. [] This difference in conformation can influence the packing and intermolecular interactions within the crystal structures.
Q5: Can this compound be used to induce the biosynthesis of specific compounds?
A5: Research suggests that this compound can effectively induce the biosynthesis of prodigiosin in non-proliferating Serratia marcescens cells. [, ] It was found to be the most effective among various amino acids tested, resulting in a significant yield of prodigiosin. Interestingly, the addition of DL-Methionine further enhanced this biosynthesis.
Q6: Does this compound impact zinc metabolism?
A7: Research suggests that zinc deficiency in rats alters histidine metabolism. Zinc-deficient rats exhibited increased oxidation of radiolabeled histidine and altered incorporation into proteins of various organs. [] These findings highlight the role of zinc in regulating histidine metabolism, particularly through the urocanic acid pathway.
Q7: Have computational methods been used to study this compound?
A8: Yes, DFT calculations have been instrumental in predicting the electronic properties of this compound in the liquid phase. These calculations provided insights into the HOMO and LUMO energies and the HOMO-LUMO energy gap, aiding in the understanding of its electronic behavior. []
Q8: What is the role of X-ray charge densities in understanding this compound?
A9: Experimental X-ray charge densities obtained from low-temperature data have been crucial in analyzing intermolecular interactions and lattice energies of this compound crystals. These analyses provided insights into the electrostatic contributions to the intermolecular interactions, which were found to be significant compared to the nonelectrostatic components. [, ]
Q9: Can this compound be used in the synthesis of specific materials?
A10: Yes, research shows that this compound can act as a template and ligand in the solvothermal synthesis of a new layered zinc phosphate, (C6H10N3O2)Zn2(HPO4)(PO4)·H2O. [] This compound exhibits photoluminescence and demonstrates the potential of using this compound in synthesizing novel materials with specific properties.
Q10: How does this compound influence the crystallization of zeolites?
A11: this compound has been successfully employed as a buffer in the liquid-phase hydrothermal synthesis of Dodecasil 3C, a pure silica zeolite. Its presence affects the silica chemistry, leading to the formation of large, single crystals of Dodecasil 3C. [] This control over crystal size and morphology highlights the potential of this compound in tailoring material properties for specific applications.
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